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Compound of Interest

Compound Name: 1-Benzofuran-2-carbonitrile

Cat. No.: B041887

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzofuran-2-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and
materials science. This document presents an in-depth analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers
in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Benzofuran-2-carbonitrile.
Due to the limited availability of experimentally verified spectra for this specific molecule in
public databases, the data presented for NMR and IR spectroscopy are predicted based on
established principles and data from closely related benzofuran derivatives. The mass
spectrometry data is based on predicted values.

Table 1: *H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8) (ppm) Multiplicity Assighment
7.80-7.70 d H-7
7.65-7.55 d H-4
7.50 - 7.40 s H-3
7.45-7.35 t H-5
7.35-7.25 t H-6

Predicted in CDCIs at 400 MHz.

Table 2: 13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (8) (ppm) Assignment
155.0 C-7a

129.0 C-5

128.5 C-3a

125.0 C-6

122.0 C-4

115.0 C-3

114.0 C-2

112.0 C-7

110.0 C=N

Predicted in CDCIz at 100 MHz.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3100 Medium Aromatic C-H stretch
~2230 Strong, Sharp C=N stretch

~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong Asymmetric C-O-C stretch
~1100 Strong Symmetric C-O-C stretch
~750 Strong Out-of-plane C-H bend

Predicted for a thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data (Predicted)[1]

m/z Adduct
144.04439 [M+H]*
166.02633 [M+Na]*
142.02983 [M-H]-
143.03656 M]*

Predicted data from PubChemLite.[1]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for 1-
Benzofuran-2-carbonitrile, based on standard laboratory practices for similar heterocyclic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

¢ Weigh approximately 5-10 mg of 1-Benzofuran-2-carbonitrile.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls).
Tetramethylsilane (TMS) may be added as an internal standard (0.03% v/v).

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition:

 Insert the sample into the spectrometer and lock the field frequency using the deuterium
signal of the solvent.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire a one-dimensional tH NMR spectrum using a standard pulse sequence (e.g., zg30).

o Typical parameters:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Acquisition time: 4.0 s

o Spectral width: 15 ppm

13C NMR Acquisition:

e Acquire a one-dimensional *3C NMR spectrum with proton decoupling.

e Typical parameters:

[¢]

Number of scans: 1024 or more to achieve adequate signal-to-noise.

[e]

Relaxation delay: 2.0 s

[e]

Spectral width: 220 ppm
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the resulting spectra.

Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 3C spectrum to the CDClIs
solvent peak at 77.16 ppm.

Integrate the peaks in the *H spectrum and analyze the chemical shifts, multiplicities, and
coupling constants to assign the protons.

Analyze the chemical shifts in the 13C spectrum to assign the carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount (1-2 mg) of solid 1-Benzofuran-2-carbonitrile directly onto the ATR
crystal.

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

e Acquire the IR spectrum over a range of 4000-400 cm™1,

e Co-add 16 to 32 scans to improve the signal-to-noise ratio.
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Data Processing:
e Perform an automatic background subtraction.

« |dentify and label the major absorption peaks, paying close attention to the characteristic
stretching frequency of the nitrile group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS)
for sample introduction and separation, using an Electron lonization (EI) source.

Sample Preparation:

o Prepare a dilute solution of 1-Benzofuran-2-carbonitrile (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

e The sample is vaporized and separated on a suitable capillary column (e.g., a 30 m DB-5
column).

e The separated components elute from the GC column and enter the mass spectrometer's ion
source.

e The molecules are ionized, typically by electron impact at 70 eV.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z) and detected.

Data Processing:

e Analyze the resulting mass spectrum to identify the molecular ion peak (M+*).
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o Examine the fragmentation pattern to identify characteristic fragment ions, which can provide

structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Benzofuran-2-carbonitrile.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-

Benzofuran-2-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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